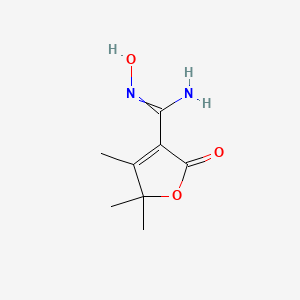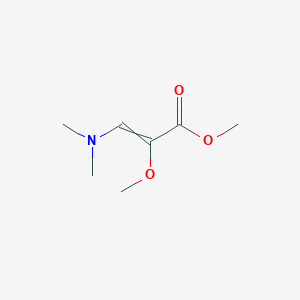
Methyl 3-(dimethylamino)-2-methoxyprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(dimethylamino)-2-methoxyprop-2-enoate is an organic compound with a unique structure that includes a dimethylamino group and a methoxy group attached to a prop-2-enoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(dimethylamino)-2-methoxyprop-2-enoate typically involves the reaction of dimethylamine with a suitable ester precursor under controlled conditions. One common method involves the use of methyl acrylate as the starting material, which reacts with dimethylamine in the presence of a base such as sodium hydroxide to yield the desired product. The reaction is typically carried out at room temperature and monitored using techniques such as gas chromatography to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(dimethylamino)-2-methoxyprop-2-enoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.
Addition Reactions: The double bond in the prop-2-enoate backbone allows for addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.
Aplicaciones Científicas De Investigación
Methyl 3-(dimethylamino)-2-methoxyprop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(dimethylamino)-2-methoxyprop-2-enoate involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can modulate the compound’s effects on biological systems and its behavior in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(dimethylamino)propionate
- Methyl 3-(dimethylamino)-2-methylpropanoate
- Methyl 3-(dimethylamino)-2-methyl-5-oxopentanoate
Uniqueness
Methyl 3-(dimethylamino)-2-methoxyprop-2-enoate is unique due to the presence of both a dimethylamino group and a methoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications that may not be possible with similar compounds lacking one of these groups.
Propiedades
Número CAS |
82957-69-5 |
|---|---|
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
methyl 3-(dimethylamino)-2-methoxyprop-2-enoate |
InChI |
InChI=1S/C7H13NO3/c1-8(2)5-6(10-3)7(9)11-4/h5H,1-4H3 |
Clave InChI |
YVJBGIDYGOUKPG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=C(C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


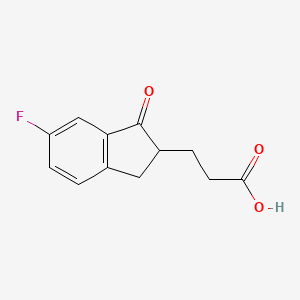
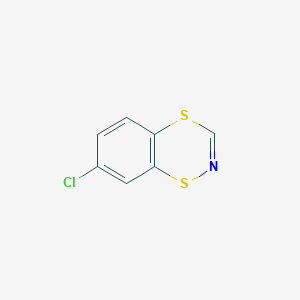
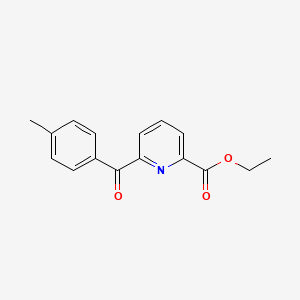
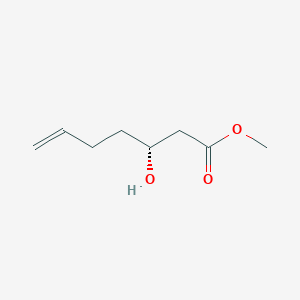
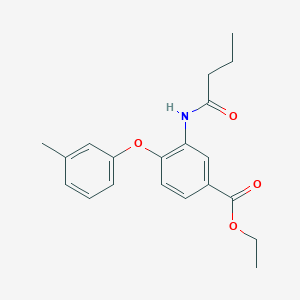

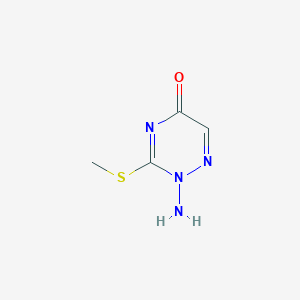
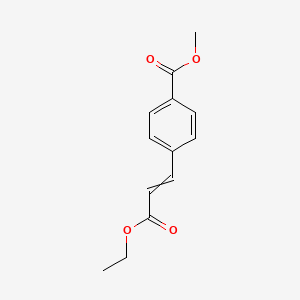
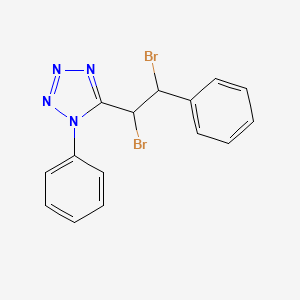
![Bicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14408441.png)
![6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14408449.png)
